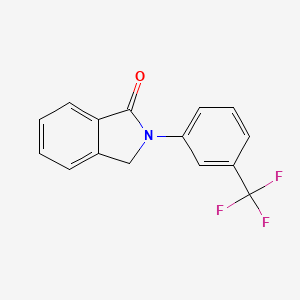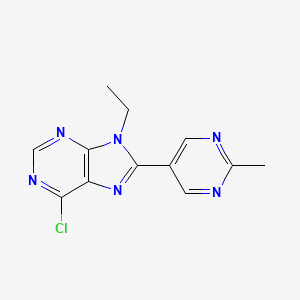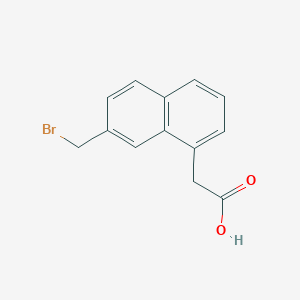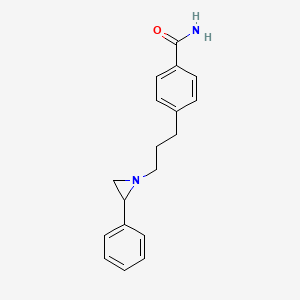
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-oxo-2-(3-(trifluorométhyl)phényl)isoindoline est un composé appartenant à la classe des dérivés de l'isoindoline. Les dérivés de l'isoindoline sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Le groupe trifluorométhyle lié au cycle phényle améliore la lipophilie et la stabilité métabolique du composé, ce qui en fait un échafaudage précieux dans la conception et le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-oxo-2-(3-(trifluorométhyl)phényl)isoindoline implique généralement la condensation d'une amine primaire aromatique avec un dérivé d'anhydride phtalique. Une méthode courante est la réaction de la 3-(trifluorométhyl)aniline avec l'anhydride phtalique sous reflux dans un solvant approprié tel que le toluène. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle
La production industrielle de la 1-oxo-2-(3-(trifluorométhyl)phényl)isoindoline peut impliquer des procédés en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de principes de chimie verte, tels que les conditions sans solvant et les méthodes catalytiques, peut également être employée pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
La 1-oxo-2-(3-(trifluorométhyl)phényl)isoindoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'isoindoline-1,3-dione.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupe hydroxyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique en conditions acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de l'isoindoline, qui peuvent être encore fonctionnalisés pour des applications spécifiques .
Applications De Recherche Scientifique
La 1-oxo-2-(3-(trifluorométhyl)phényl)isoindoline a plusieurs applications en recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de molécules plus complexes et d'hétérocycles.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs en raison de sa similitude structurale avec des molécules biologiquement actives.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'additifs pour polymères.
Mécanisme d'action
Le mécanisme d'action de la 1-oxo-2-(3-(trifluorométhyl)phényl)isoindoline implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle module le récepteur de la dopamine D2, qui est impliqué dans divers troubles neurologiques. Le groupe trifluorométhyle améliore l'affinité de liaison et la sélectivité du composé pour le récepteur, conduisant à ses effets thérapeutiques potentiels .
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological disorders. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for the receptor, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-oxo-2-(2-(3,4-diméthoxyphényl)éthyl)isoindoline
- 1-oxo-2-(2-(3,4-dihydroxyphényl)éthyl)isoindoline
- 4-(trifluorométhyl)isoindoline-1-one
Unicité
La 1-oxo-2-(3-(trifluorométhyl)phényl)isoindoline est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés physicochimiques distinctes telles qu'une lipophilie accrue et une stabilité métabolique. Ces propriétés améliorent son potentiel en tant que candidat médicament par rapport à des composés similaires dépourvus du groupe trifluorométhyle .
Propriétés
Formule moléculaire |
C15H10F3NO |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)11-5-3-6-12(8-11)19-9-10-4-1-2-7-13(10)14(19)20/h1-8H,9H2 |
Clé InChI |
SUYKVPJSYFCEFI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)

![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)
![2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11844584.png)






